

Commercial Availability and Synthetic Overview of 2-Fluoro-3-methoxybenzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzyl
bromide

Cat. No.: B1331587

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide

Introduction: **2-Fluoro-3-methoxybenzyl bromide** (CAS No. 447463-56-1) is a key building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, allows for the introduction of this versatile pharmacophore into a wide range of potential therapeutic agents. This technical guide provides an in-depth overview of its commercial availability and a detailed examination of a plausible synthetic route, addressing the needs of researchers and professionals in the field.

Commercial Availability

2-Fluoro-3-methoxybenzyl bromide is available from a number of chemical suppliers. The purity, available quantities, and pricing can vary, and it is recommended to contact the suppliers directly for the most up-to-date information. Below is a summary of some of the known suppliers.

Supplier	CAS Number	Purity	Available Quantities
Fluoropharm	447463-56-1	Inquire	Inquire
Ambeed	447463-56-1	Inquire	Inquire
ChemicalBook	447463-56-1	99%	Inquire (Price listed as \$7.00/KG by one vendor)
BLD Pharm	---	---	---
Sigma-Aldrich (Merck)	---	---	---

Note: The information in this table is based on publicly available data and may not be exhaustive. Researchers are encouraged to conduct their own searches and contact suppliers for specific details.

Synthetic Pathway

While a specific, peer-reviewed experimental protocol for the synthesis of **2-Fluoro-3-methoxybenzyl bromide** is not readily available in the searched literature, a highly probable and widely used method for its preparation is the free-radical bromination of the corresponding toluene derivative, 2-fluoro-3-methoxytoluene. The most common and effective method for such a transformation is the Wohl-Ziegler bromination.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The Wohl-Ziegler reaction involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[\[1\]](#)[\[2\]](#) The reaction is typically initiated by heat or UV light.

The proposed synthetic pathway can be visualized as a two-step process starting from the commercially available 2-fluoro-3-methoxybenzaldehyde.

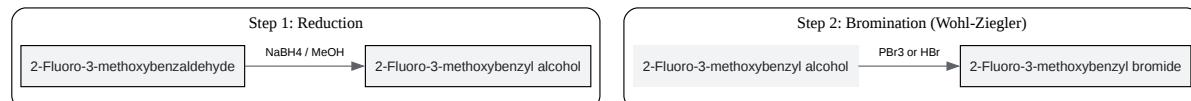

[Click to download full resolution via product page](#)

Figure 1. Proposed two-step synthesis of **2-Fluoro-3-methoxybenzyl bromide**.

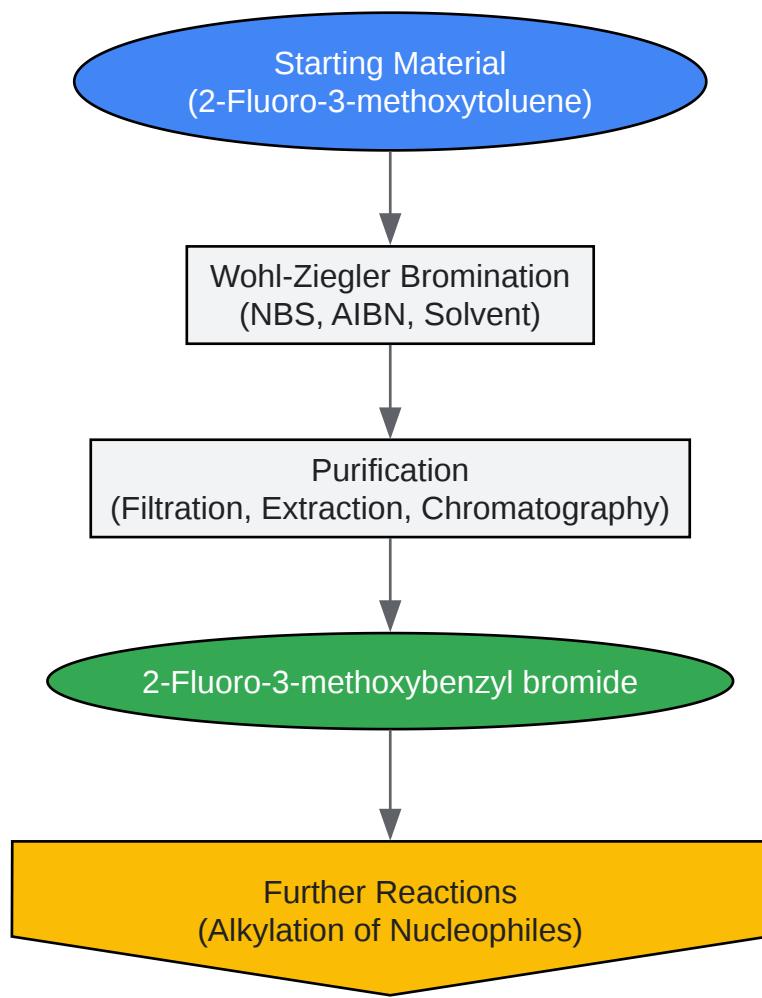
Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol for the Wohl-Ziegler bromination of 2-fluoro-3-methoxytoluene. This protocol is based on established procedures for similar substrates and should be adapted and optimized by the researcher.

Materials:

- 2-Fluoro-3-methoxytoluene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Anhydrous sodium sulfate
- Rotary evaporator
- Reaction flask, condenser, magnetic stirrer, and heating mantle
- UV lamp (optional)

Procedure:


- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-methoxytoluene in carbon tetrachloride.
- Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
- Initiation and Reaction: Heat the mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp. The reaction progress can be monitored by TLC or GC-MS.
- Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
- Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **2-fluoro-3-methoxybenzyl bromide**.

Safety Precautions:

- All manipulations should be carried out in a well-ventilated fume hood.
- Carbon tetrachloride is a hazardous solvent and should be handled with extreme care.
- N-Bromosuccinimide is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- The reaction can be exothermic, and appropriate cooling measures should be in place.

Logical Workflow for Synthesis and Application

The synthesis of **2-fluoro-3-methoxybenzyl bromide** is a critical first step for its utilization in further chemical transformations, primarily as an alkylating agent.

[Click to download full resolution via product page](#)

Figure 2. General workflow from synthesis to application.

This guide provides a foundational understanding of the commercial landscape and a plausible synthetic approach for **2-fluoro-3-methoxybenzyl bromide**. Researchers are strongly encouraged to consult relevant safety data sheets (SDS) and perform thorough literature searches for any updates or more specific protocols before undertaking any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wohl-Ziegler Bromination | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Wohl-Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Overview of 2-Fluoro-3-methoxybenzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331587#commercial-availability-of-2-fluoro-3-methoxybenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com